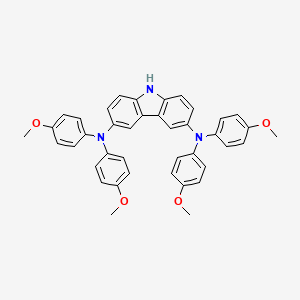

N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazol-3,6-diamin

Übersicht

Beschreibung

“N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine” is a popular air-stable hole transport material for OPV devices .

Synthesis Analysis

This compound is often doped to improve mobility and performance. It also increases the brightness of OLED devices (up to 14300 cd/m2 at 13V) .Molecular Structure Analysis

The empirical formula of this compound is C40H36N2O4. It has a CAS Number of 122738-21-0 and a molecular weight of 608.72 .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 190-195 °C. It has a maximum absorption wavelength (λmax) of 353 nm in chloroform .Wissenschaftliche Forschungsanwendungen

Elektrochemische Geräte

Diese Verbindung wurde aufgrund ihrer einzigartigen optischen Eigenschaften untersucht, die sie zu einem vielversprechenden Material für elektrochemische Geräte machen . Sie zeigt sowohl in Lösung als auch im festen Zustand hohe Photolumineszenz (PL)-Quantenausbeuten . Diese einzigartige PL-Eigenschaft ist entscheidend für die Herstellung von flüssigen und gelartigen elektrochemischen Geräten, die eine leistungsstarke elektrochrome (EC) und elektrofluoreszierende (EFC) Verhalten zeigen .

Hohe Kontrastverhältnisse

Geräte, die auf dieser Verbindung basieren, haben eine ausgezeichnete EFC-Leistung gezeigt, einschließlich schneller Schaltzeiten, beispielloser PL-Intensitätskontrastverhältnisse (Ioff / Ion) von bis zu 374 (der höchste Wert, der nach unserem besten Wissen berichtet wurde) und bemerkenswerten elektrochemischen Stabilitätsgraden .

Optisches Schalten

Diese Geräte können durch Umschalten zwischen ihrem ursprünglichen und oxidativen Zustand von hochtransparenten und farblosen Geräten in wirklich schwarze Geräte umgewandelt werden . Dies macht sie für Anwendungen im optischen Schalten geeignet.

Molekularer Dotierung

Die Verbindung wurde zur molekularen Dotierung von organischen kleinen Molekülen verwendet . Sie wurde mit dem fluorierten Fulleren oder dem Akzeptormolekül 2,2 - (Perfluornaphthalin-2,6-diyliden)dimalononitril (F6-TCNNQ) dotiert .

Fermi-Niveauschwankung

Die Messung der Photoemissionsspektroskopie zeigt bei unterschiedlichen Dotierungskonzentrationen eine vergleichbare Fermi-Niveauschwankung für beide Dotierstoffe . Diese Eigenschaft ist im Bereich der Halbleiterphysik wichtig.

Dotiereffizienz

Die Dotiereffizienz, definiert als das Verhältnis von freien Ladungsträgern (Löchern) zu Akzeptoren, wird aus der Dicke der Verarmungszone in Metall/intrinsisch/p-dotierten Strukturen geschätzt . Bei niedrigen Konzentrationen wurden hohe Dotiereffizienzen von bis zu 36% beobachtet .

Wirkmechanismus

Target of Action

The primary target of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is the organic photovoltaic (OPV) devices . It is used as a hole transport material in these devices .

Mode of Action

N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine interacts with the OPV devices by transporting holes, which are essentially spaces where an electron could exist within an atom or atomic lattice . It is often doped to improve mobility and performance .

Pharmacokinetics

In the context of opv devices, the compound exhibits good stability and mobility .

Result of Action

The use of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine in OPV devices results in improved device performance. Specifically, it increases the brightness of organic light-emitting diode (OLED) devices .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine plays a significant role in biochemical reactions, particularly in the context of organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance the brightness of OLED devices by increasing the mobility and performance of hole transport materials . The interactions between N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine and these biomolecules are primarily based on its ability to stabilize and improve the efficiency of electronic devices.

Molecular Mechanism

The molecular mechanism of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to either inhibition or activation of these biomolecules. This binding interaction can result in changes in gene expression and enzyme activity, which are essential for the compound’s role in enhancing the performance of electronic devices .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its effectiveness over time . Understanding these temporal effects is essential for optimizing its use in various applications.

Dosage Effects in Animal Models

The effects of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular functions without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for its applications .

Transport and Distribution

The transport and distribution of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are vital for optimizing its use in electronic devices and biomedical research .

Subcellular Localization

N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its applications .

Eigenschaften

IUPAC Name |

3-N,3-N,6-N,6-N-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N3O4/c1-44-33-15-5-27(6-16-33)42(28-7-17-34(45-2)18-8-28)31-13-23-39-37(25-31)38-26-32(14-24-40(38)41-39)43(29-9-19-35(46-3)20-10-29)30-11-21-36(47-4)22-12-30/h5-26,41H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIHBLGJOPSTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)NC5=C4C=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

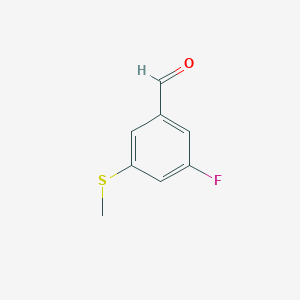

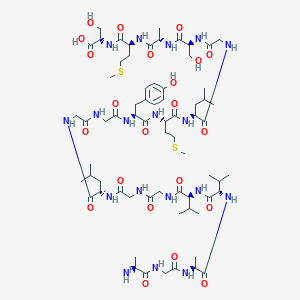

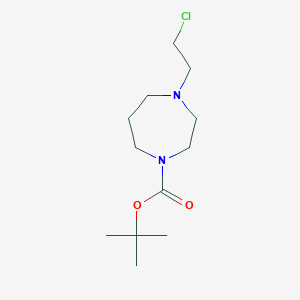

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

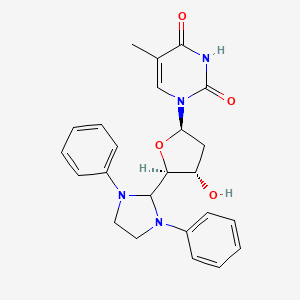

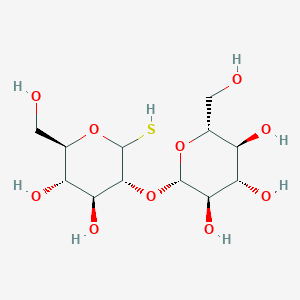

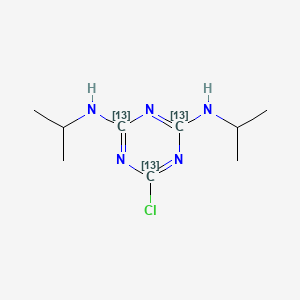

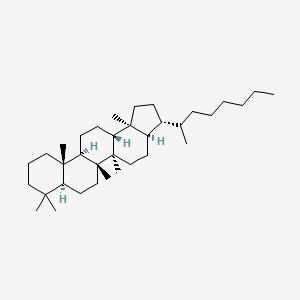

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Pyridin-3-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1493356.png)

![(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1493358.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-alanine](/img/structure/B1493362.png)

![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B1493408.png)